2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a morpholine ring, an indole structure, and a dihydroindene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydroindene-dione moiety through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .
Scientific Research Applications
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-MORPHOLIN-4-YL-2-OXO-ETHYL)-ISOINDOLE-1,3-DIONE: Shares the morpholine and indole structures but differs in the overall molecular framework.
3-(MORPHOLIN-4-YL)PROPANE-2,3-DIONE: Contains a morpholine ring and a dione moiety, similar to the target compound.
Uniqueness
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of the morpholine, indole, and dihydroindene-dione structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H20N2O4/c27-22(25-9-11-30-12-10-25)15-26-14-16(17-5-3-4-8-21(17)26)13-20-23(28)18-6-1-2-7-19(18)24(20)29/h1-8,13-14H,9-12,15H2 |
InChI Key |
ZLAMXDKZFNDPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.